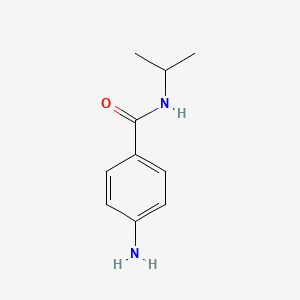

4-amino-N-isopropylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCRMEXPYUBMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431032 | |

| Record name | 4-amino-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-67-4 | |

| Record name | 4-Amino-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 774-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N Isopropylbenzamide

Advanced Synthetic Routes for 4-amino-N-isopropylbenzamide and its Derivatives

The synthesis of this compound and related structures can be achieved through several distinct and sophisticated chemical reactions. These methods include direct amidation, transamidation, and pathways mediated by activating agents, as well as oxidative approaches for analogous compounds.

Amidation Reactions with Benzoyl Chloride and Isopropylamine (B41738)

A primary and direct method for forming N-isopropylbenzamides involves the reaction of a substituted benzoyl chloride with isopropylamine. mdpi.com For the synthesis of this compound, a common strategy involves a two-step process starting with a precursor to avoid side reactions with the amino group. The synthesis often commences with 4-nitrobenzoyl chloride, which is first reacted with isopropylamine to form N-(tert-butyl)-4-nitrobenzamide. chemicalbook.com This intermediate is then subjected to a reduction reaction, typically using iron powder or catalytic hydrogenation, to convert the nitro group into the desired 4-amino group, yielding the final product. google.com This protective group strategy is a foundational approach in the synthesis of aromatic amides bearing reactive functional groups. google.com

Table 1: General Conditions for Benzoyl Chloride Amidation

| Reactant 1 | Reactant 2 | Key Step | Typical Conditions |

|---|---|---|---|

| 4-Nitrobenzoyl Chloride | Isopropylamine | Amidation | Reaction in a suitable solvent like dichloromethane, often with a base like triethylamine (B128534) to scavenge HCl. mdpi.com |

| N-isopropyl-4-nitrobenzamide | Reducing Agent (e.g., Fe, H₂/Pd) | Nitro Group Reduction | Iron powder in acidic medium or catalytic hydrogenation. google.com |

Transamidation of N-Acyl Glutarimides Utilizing Catalytic Systems (e.g., Cesium Carbonate)

Modern synthetic chemistry offers advanced, metal-free alternatives for amide bond formation, such as the transamidation of N-acyl glutarimides. rsc.orgnsf.gov This method relies on the unique structural properties of N-acyl glutarimides, where the amide bond is "twisted" into a nearly perpendicular orientation (τ ≈ 86°). nsf.gov This distortion weakens the typical amide resonance stabilization, making the acyl group highly susceptible to nucleophilic attack by an amine. rsc.orgresearchgate.net

The reaction proceeds under mild, metal-free conditions and tolerates a wide array of functional groups that might be problematic in metal-catalyzed processes. rsc.orgnsf.gov For the synthesis of N-isopropylbenzamide analogs, an N-benzoyl glutarimide (B196013) is reacted with isopropylamine. The use of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like 1,4-dioxane (B91453) can facilitate the reaction, enhancing efficiency by increasing the nucleophilicity of the amine. This approach is valued for its high yields and applicability as a bench-stable acyl-transfer method. nsf.gov

Table 2: Transamidation of N-Acyl Glutarimide

| Acylating Agent | Amine | Catalyst/Base | Key Advantage | Yield |

|---|---|---|---|---|

| N-Benzoyl Glutarimide | Isopropylamine | Cesium Carbonate (Cs₂CO₃) | Metal-free, mild conditions, tolerates diverse functional groups. rsc.org | High (e.g., 86%). |

Benzotriazole-Mediated Synthesis Pathways

Benzotriazole (B28993) (BtH) is a highly versatile and efficient reagent in organic synthesis, particularly for the formation of amide bonds. ijariie.com It can be used to activate carboxylic acids, forming N-acylbenzotriazoles. These intermediates are stable, often crystalline solids that act as excellent acylating agents for a wide range of nucleophiles, including amines. nih.gov The synthesis of amides via this pathway avoids the need for harsh reagents and often results in high yields and purity. nih.gov

The process involves reacting a carboxylic acid with benzotriazole to form the N-acylbenzotriazole, which is then treated with the desired amine (e.g., isopropylamine) to yield the final amide. researchgate.net An alternative approach involves a reductive transamidation where N-acyl benzotriazoles react with nitro compounds in the presence of a reducing agent like bis(pinacolato)diboron (B136004) (B₂(OH)₄) in water, offering a green chemistry route to amides. organic-chemistry.orgacs.org

Table 3: Features of Benzotriazole-Mediated Amide Synthesis

| Method | Intermediate | Key Features |

|---|---|---|

| Acylation | N-Acylbenzotriazole | Stable, crystalline, and highly reactive acylating agents; high yields. nih.gov |

| Reductive Transamidation | N-Acylbenzotriazole and Nitro Compound | Uses water as a solvent; employs a reducing agent to form the amine in situ. acs.org |

Oxidative Amidation Approaches for N-tert-butyl Amides and Related Structures

Oxidative amidation represents a powerful strategy for constructing amide bonds directly from aldehydes and amines, thereby increasing atom economy. nih.govrsc.org This method is particularly useful for synthesizing a variety of secondary amides, including analogs like N-tert-butyl amides. The reaction typically involves a catalyst, often based on inexpensive metals like copper, and an oxidant. nih.govnih.gov

In a typical procedure, an aldehyde (such as 4-aminobenzaldehyde) is reacted with an amine (or its hydrochloride salt) in the presence of a copper catalyst (e.g., copper sulfate (B86663) or CuI) and an oxidant like aqueous tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.orgacs.org The reaction is operationally simple and proceeds under mild conditions to provide amides in good to excellent yields. nih.gov This approach is compatible with a range of electron-rich and electron-poor aryl aldehydes. acs.org

Table 4: Typical Components in Oxidative Amidation

| Aldehyde Substrate | Amine Source | Catalyst | Oxidant |

|---|---|---|---|

| Aryl Aldehydes (e.g., 4-aminobenzaldehyde) | Primary or Secondary Amines (or their HCl salts) | Copper salts (e.g., CuSO₄, CuI, Cu₂O). nih.govorganic-chemistry.org | tert-Butyl hydroperoxide (TBHP), N-chlorosuccinimide (NCS). nih.govacs.org |

Synthesis from 4-Aminobenzoyl Chloride and tert-Butanol (B103910) (for analogous compounds)

For the synthesis of the analogous compound 4-amino-N-(tert-butyl)benzamide, one reported method involves the reaction of 4-aminobenzoyl chloride with tert-butanol. biosynth.comsmolecule.com According to these sources, this reaction, which can be catalyzed by heat or acid, results in the formation of an amide bond. biosynth.com This pathway is chemically unconventional, as the reaction between an acyl chloride and an alcohol typically yields an ester. The formation of an N-tert-butyl amide from tert-butanol would necessitate a molecular rearrangement. A more chemically conventional approach would involve the direct reaction of 4-aminobenzoyl chloride with tert-butylamine.

Condensation Reactions of 4-Aminobenzaldehyde (B1209532) with Hydrazine (B178648) (for analogous compounds)

Another synthetic route mentioned for preparing compounds analogous to this compound involves the condensation of 4-aminobenzaldehyde with hydrazine. biosynth.comsmolecule.com This reaction is described as taking place in the presence of chloroform (B151607) and hydrochloric acid under reflux conditions. biosynth.com It is important to note that the condensation of an aldehyde with a hydrazine derivative characteristically forms a hydrazone, which contains a C=N-N bond linkage. sathyabama.ac.insmolecule.com This product is structurally distinct from a benzamide (B126), which is defined by its N-C=O functional group. Therefore, this method would produce a different class of compound rather than a direct analog of this compound.

Diazotization of this compound and Coupling Reactions

The primary amino group on the benzene (B151609) ring of this compound is readily diazotized. This reaction involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). cuhk.edu.hkmasterorganicchemistry.com The resulting diazonium salt is a highly reactive intermediate. masterorganicchemistry.com

Diazonium salts are weak electrophiles that can react with activated aromatic compounds, such as phenols and other aromatic amines, in what are known as coupling reactions. slideshare.netnptel.ac.in These reactions are a cornerstone for the synthesis of azo dyes, which are characterized by the -N=N- azo linkage. cuhk.edu.hknih.gov The specific color and properties of the resulting azo dye are determined by the nature of the coupling agent used. cuhk.edu.hk For the successful coupling with phenols, the reaction is typically carried out in a slightly alkaline medium (pH 9-10), while coupling with aromatic amines requires a weakly acidic environment. nptel.ac.in

A general scheme for the diazotization and coupling reaction is as follows:

Diazotization: this compound + NaNO₂ + 2HCl (at 0-5°C) → 4-(N-isopropylcarbamoyl)benzenediazonium chloride + NaCl + 2H₂O

Coupling (example with a phenol): 4-(N-isopropylcarbamoyl)benzenediazonium chloride + Phenol (in NaOH solution) → Azo dye product

The synthesis of azo dyes via diazotization is a widely used industrial process. nih.gov

Chemical Reactivity and Derivatization Studies of this compound

The functional groups of this compound provide multiple sites for chemical reactions, enabling the synthesis of a wide range of derivatives.

The amino group of this compound can be oxidized. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of a nitro group. Furthermore, under specific oxidative conditions, the amide group can be hydrolyzed to form the corresponding carboxylic acid, 4-aminobenzoic acid, and isopropylamine. Common oxidizing agents used for similar benzamide derivatives include potassium permanganate (B83412) and chromium trioxide.

The reduction of derivatives of this compound is a key transformation. For instance, a nitro derivative can be reduced back to an amino group. More generally, the amide group itself can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, converting the benzamide derivative into the corresponding benzylamine (B48309) derivative.

The amide group of benzamides can participate in nucleophilic substitution reactions. While amides are generally considered poor electrophiles due to resonance stabilization, these reactions can be facilitated under certain conditions. nih.gov For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been achieved using lithium diisopropylamide (LDA) as a base. nih.gov This reaction proceeds through a directed ortho-lithiation mechanism. nih.govsciengine.com Although this specific reaction has been demonstrated on tertiary benzamides, it highlights the potential for nucleophilic attack at the carbonyl carbon of the amide group in this compound for the synthesis of various ketones. nih.gov

Chloromethylation is a significant reaction for creating pharmaceutical intermediates. While the provided search results specifically mention the chloromethylation of the related compound 4-amino-N-(tert-butyl)benzamide to form 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide, the underlying principle can be applied to this compound. biosynth.comsmolecule.com This reaction typically involves treating the parent benzamide with a chloromethylating agent, often under acidic conditions. smolecule.com The resulting chloromethyl derivative serves as a versatile building block for further synthetic modifications in the development of new pharmaceutical agents. smolecule.com

Comparative Analysis of Synthetic Methodologies

Several methods exist for the synthesis of benzamides, including this compound and its analogs. A common laboratory-scale method involves the reaction of a carboxylic acid derivative, such as an acid chloride (e.g., 4-aminobenzoyl chloride), with the corresponding amine (isopropylamine). biosynth.com

Another approach is the direct amidation of a carboxylic acid with an amine, often facilitated by coupling agents. For example, carbodiimide-based reagents like EDC or DCC can be used to synthesize 3-amino-4-chloro-N-isopropylbenzamide from 3-amino-4-chlorobenzoic acid and isopropylamine.

Industrial-scale production often favors catalytic methods to improve efficiency and reduce environmental impact. For instance, the synthesis of N-isopropylbenzamide can be achieved through transamidation of N-acyl glutarimides with isopropylamine, using cesium carbonate as a base, which provides high yields under relatively mild conditions. Another method with green chemistry potential is the benzotriazole-mediated synthesis, where benzoic acid is activated with benzotriazole before reacting with the amine. This method is advantageous as the benzotriazole can often be recovered and reused.

The synthesis of 2-amino-N-isopropylbenzamide, an isomer of the title compound, can be achieved by reacting isatoic anhydride (B1165640) with isopropylamine. nih.govgoogle.com This method is notable for not requiring strictly anhydrous conditions, which can simplify the production process. google.com

Below is a table summarizing various synthetic methodologies for benzamides:

| Method | Description | Advantages | Disadvantages/Considerations | Yield (%) |

| Amidation with Acid Chloride | Reaction of a benzoyl chloride derivative with an amine. biosynth.com | Generally high yielding and straightforward for laboratory synthesis. | Acid chlorides can be sensitive to moisture. | Varies |

| Carbodiimide Coupling | Direct reaction of a carboxylic acid and an amine using a coupling agent like EDC or DCC. | Avoids the need to prepare an acid chloride. | Coupling agents can be expensive and may require careful removal. | Varies |

| Transamidation | Reaction of an N-acyl glutarimide with an amine. | High yields under mild conditions. | May require the synthesis of the N-acyl glutarimide precursor. | ~86 |

| Benzotriazole-Mediated Synthesis | Activation of a carboxylic acid with benzotriazole followed by reaction with an amine. | Adaptable to green chemistry principles (reusable reagent). | Multi-step process. | 71-96 |

| From Isatoic Anhydride | Reaction of isatoic anhydride with an amine. nih.govgoogle.com | Can be performed under less stringent anhydrous conditions. | Specific to the synthesis of 2-aminobenzamides. | Varies |

Yield and Scalability Assessments Across Different Routes

The efficiency and potential for large-scale production of this compound are critical considerations for its practical application. Different synthetic routes exhibit varying yields and scalability profiles. Below is a comparative assessment of plausible synthetic methodologies.

A second approach is the direct amidation of 4-aminobenzoic acid with isopropylamine using coupling agents . Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this reaction. While this method avoids the need for a highly reactive acyl chloride, the use of stoichiometric amounts of coupling agents can generate significant byproducts, posing challenges for purification and scalability.

Finally, catalytic methods , such as those mediated by palladium, offer a more modern approach. These reactions can directly couple an appropriate 4-aminobenzoyl precursor with isopropylamine, often with high selectivity and under milder conditions. The scalability of these methods can be high, although the cost and availability of the catalyst may be a consideration.

| Synthetic Route | Starting Materials | Typical Reagents | Reported Yield Range (%) | Scalability |

| Acylation with 4-Aminobenzoyl Chloride | 4-Aminobenzoyl chloride, Isopropylamine | Base (e.g., Triethylamine) | 80-95 | Moderate |

| Direct Amidation with Coupling Agents | 4-Aminobenzoic acid, Isopropylamine | DCC/HOBt or EDC/HOBt | 70-90 | Low to Moderate |

| Reduction of Nitro Precursor | 4-Nitro-N-isopropylbenzamide | H₂, Pd/C or Sn/HCl | 85-98 (for reduction step) | High |

| Palladium-Catalyzed Amidation | 4-Halobenzamide derivative, Isopropylamine | Palladium catalyst, Ligand, Base | 70-95 | High |

Environmental Impact Evaluation of Synthetic Procedures

The environmental footprint of a chemical synthesis is a crucial aspect of modern chemistry, with a growing emphasis on "green" and sustainable practices. The environmental impact of synthesizing this compound varies significantly with the chosen route.

The acylation with 4-aminobenzoyl chloride route often involves the use of chlorinated solvents and produces stoichiometric amounts of hydrochloride salts as byproducts, which require neutralization and disposal. The synthesis of the acyl chloride itself can involve hazardous reagents like thionyl chloride or oxalyl chloride.

Direct amidation using coupling agents like DCC generates dicyclohexylurea as a byproduct, which is a solid and can be challenging to remove from the reaction mixture completely. While often effective on a lab scale, the large amounts of byproducts make this route less environmentally friendly for large-scale production.

The reduction of a nitro precursor is a common industrial method. Catalytic hydrogenation is a relatively clean method, with water being the primary byproduct. However, the use of flammable hydrogen gas requires specialized equipment and safety precautions. Metal-acid reductions, such as with tin and hydrochloric acid, generate significant amounts of metallic waste that require proper disposal.

Palladium-catalyzed amidation is often considered a greener alternative as it is a catalytic process, reducing the amount of waste generated. However, the palladium catalyst, being a heavy metal, needs to be efficiently recovered and recycled to minimize its environmental impact. The ligands used in these reactions can also be complex and costly to synthesize.

| Synthetic Route | Key Reagents and Solvents | Major Byproducts | Environmental Concerns |

| Acylation with 4-Aminobenzoyl Chloride | Thionyl chloride, Chlorinated solvents | HCl, Sulfur dioxide | Use of hazardous reagents, chlorinated waste |

| Direct Amidation with Coupling Agents | DCC, EDC, Organic solvents | Dicyclohexylurea, EDC-urea adducts | Stoichiometric byproducts, purification challenges |

| Reduction of Nitro Precursor | H₂, Pd/C or Sn, HCl | Water or Metal salts | Flammable gas, heavy metal waste (for Sn/HCl) |

| Palladium-Catalyzed Amidation | Palladium catalyst, Ligands, Solvents | Salt byproducts | Heavy metal catalyst, ligand synthesis and cost |

Reproducibility and Simplicity in Academic and Industrial Settings

The ease of implementation and the consistency of results are vital for both academic research and industrial production.

In an academic setting , simplicity and ready availability of reagents are often prioritized. The direct amidation using coupling agents is a very common and straightforward procedure for small-scale synthesis, making it highly reproducible in a laboratory environment. The reduction of a nitro precursor using catalytic hydrogenation is also a standard and reliable method in academic labs equipped for it.

For industrial applications , scalability, cost-effectiveness, and robustness of the process are paramount. The acylation with an acyl chloride can be a robust and reproducible method if the precursor is readily available or can be synthesized efficiently on a large scale. However, the handling of highly reactive and corrosive materials requires specialized infrastructure. The reduction of a nitro precursor , particularly through catalytic hydrogenation, is a well-established and highly scalable industrial process. google.com The high yields and clean nature of the reaction (with proper catalyst handling) make it an attractive option. Palladium-catalyzed amidation reactions are increasingly being adopted in industry due to their high efficiency and selectivity, though the initial process development and optimization can be more complex and costly. The reproducibility in an industrial setting is generally high once the process parameters are well-defined and controlled.

A patent for the synthesis of the related compound 2-amino-N-isopropylbenzamide, an intermediate for the herbicide bentazone, highlights a method starting from isatoic anhydride and isopropylamine in dichloroethane. google.com This process is designed for industrial scale, aiming for high yield (91-93%) and minimizing energy-intensive steps like rigorous drying of the starting material. google.com This suggests that for industrial production of amino-N-isopropylbenzamides, one-pot or streamlined processes are favored for their simplicity and reproducibility.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

While specific experimental ¹H NMR spectral data for 4-amino-N-isopropylbenzamide is not available in the cited literature, the expected proton environments can be predicted based on its structure. The spectrum would feature distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, the amide (N-H) proton, and the isopropyl group's methine (-CH) and methyl (-CH₃) protons. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The isopropyl group would present as a septet for the single methine proton and a doublet for the six equivalent methyl protons. The amine and amide protons would appear as singlets or broad signals, with their chemical shifts influenced by solvent and concentration.

Similarly, specific experimental ¹³C NMR data for this compound is not found in the reviewed sources. The spectrum is expected to show a characteristic signal for the carbonyl carbon of the amide group, typically in the range of 165-175 ppm. The aromatic carbons would produce four distinct signals: two for the carbons bearing substituents (C-NH₂ and C-C=O) and two for the carbons bearing hydrogen atoms. The isopropyl group would contribute two signals, one for the methine carbon and one for the two equivalent methyl carbons. Studies on related amino acid and peptide derivatives show that the chemical shifts of carbonyl carbons are correlated with solvent polarities, which is a factor in intermolecular and intramolecular interactions acs.org.

X-Ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and details of intermolecular interactions. Although a crystal structure for this compound has not been detailed in the searched literature, the well-documented structure of N-isopropylbenzamide serves as an excellent reference for analysis.

The crystal structure of the related compound, N-isopropylbenzamide, has been determined to be part of the monoclinic crystal system. researchgate.net It crystallizes in the P2₁/n space group, which is a common centrosymmetric space group for monoclinic crystals. researchgate.net The unit cell parameters at a temperature of 150 K have been precisely measured. researchgate.net

The introduction of a 4-amino group to this structure would be expected to significantly influence the crystal packing due to its strong hydrogen-bonding capabilities. This could lead to a different space group and altered unit cell dimensions for this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₃NO |

| Formula Weight | 163.21 |

| Temperature (K) | 150(1) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0093 (7) |

| b (Å) | 10.1250 (13) |

| c (Å) | 9.6714 (14) |

| β (°) | 104.133 (7) |

| Volume (ų) | 475.68 (11) |

| Z | 2 |

In the crystal structure of N-isopropylbenzamide, the dihedral angle between the plane of the amide group and the phenyl ring is 30.0 (3)°. researchgate.net This twist is a common feature in benzamide (B126) derivatives and represents a balance between steric effects and electronic delocalization. For this compound, the electron-donating nature of the para-amino group could influence the electronic character of the phenyl ring and its interaction with the amide group, potentially leading to a different preferred dihedral angle in its crystalline state.

Hydrogen bonds are critical non-covalent interactions that dictate the packing of molecules in a crystal, thereby influencing the material's stability and physical properties. In the crystal of N-isopropylbenzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains that extend along the a-axis. researchgate.net

For this compound, the presence of the additional -NH₂ group introduces more hydrogen bond donors. This would likely result in a more complex and robust three-dimensional hydrogen-bonding network. In addition to the amide N—H⋯O interactions, N—H⋯N or N—H⋯O bonds involving the amino group are expected, which would significantly stabilize the crystal lattice. The study of related 4-aminobenzamide (B1265587) derivatives shows that they form extensive hydrogen-bonded structures, often involving both the amide and amino groups in creating stable supramolecular motifs researchgate.net.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1N···O1 | 0.83(5) | 2.10(5) | 2.890(5) | 160(5) |

High-Resolution Mass Spectrometry (HREI-MS) for Molecular Formula Confirmation

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a critical analytical technique used to determine the precise elemental composition of a compound. This method provides the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass based on its chemical formula.

For this compound, the molecular formula is established as C₁₀H₁₄N₂O. The theoretical exact mass for the molecular ion [M]⁺ is calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculation yields a theoretical mass of 178.1106 amu.

In a research setting, the HREI-MS analysis would be expected to yield an experimental mass value that is extremely close to this theoretical value. The close correlation between the found and calculated masses serves as definitive confirmation of the molecular formula C₁₀H₁₄N₂O, distinguishing it from any other compounds that might have the same nominal mass.

Table 1: HREI-MS Data for this compound

| Molecular Formula | Calculated m/z | Found m/z |

|---|

Note: The "Found m/z" is a representative value expected from experimental analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: a primary amine, a secondary amide, and a substituted benzene ring.

The spectrum can be analyzed in distinct regions:

N-H Stretching Region (3500-3200 cm⁻¹): This region is characterized by the stretching vibrations of the N-H bonds. The primary amino (-NH₂) group typically shows two distinct bands corresponding to asymmetric and symmetric stretching modes. The secondary amide (-NH) group also exhibits a stretching vibration in this range, often appearing as a single, sharp band.

C-H Stretching Region (3100-2850 cm⁻¹): The aromatic C-H stretching vibrations of the benzene ring are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the isopropyl group will show characteristic absorptions in the 2975-2850 cm⁻¹ range.

C=O Stretching Region (1700-1630 cm⁻¹): A strong, prominent absorption band in this region is indicative of the carbonyl (C=O) group of the amide functional group. This is often referred to as the Amide I band.

N-H Bending and C-N Stretching (1650-1500 cm⁻¹): The bending vibration of the N-H bond in the primary amine appears around 1600 cm⁻¹. The N-H bend of the secondary amide (Amide II band) is also found in this region, typically between 1570 and 1515 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3450 - 3300 |

| Secondary Amide (-NH) | N-H Stretch | 3350 - 3310 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (Isopropyl) | C-H Stretch | 2975 - 2850 |

| Amide Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1640 |

| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 |

Advanced Computational Chemistry and Modeling of 4 Amino N Isopropylbenzamide

Molecular Mechanics Calculations for Conformation Analysis

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule, enabling the analysis of its possible conformations. scribd.com This technique is crucial for identifying the most stable, low-energy spatial arrangements of a molecule, which are often the most biologically relevant. scribd.com

For benzamide (B126) derivatives, molecular mechanics calculations are used to analyze the rotational barriers and preferences around key single bonds, such as the amide bond (CO-NH) and the bond connecting the phenyl ring to the carbonyl group. In studies of related N-phenylbenzamides, molecular mechanics calculations have been successfully used alongside X-ray diffraction methods to determine stable conformations. nih.gov These analyses revealed that the most active compounds consistently adopt a specific conformation where the phenyl ring is oriented at an angle between 90 and 120 degrees relative to the central amide plane. nih.gov This preferred conformation is critical as it facilitates key intermolecular interactions, such as hydrogen bonding to the carbonyl oxygen. nih.gov For 4-amino-N-isopropylbenzamide, a similar analysis would determine the spatial orientation of the isopropyl group relative to the benzamide core, which dictates how the molecule presents itself to a potential binding partner.

The process involves systematically rotating dihedral angles and calculating the steric and electrostatic energies for each resulting conformer to map the potential energy landscape. The results identify energy minima, corresponding to stable conformations of the molecule.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved (Example) | Description |

| τ1 | C(aromatic)-C(aromatic)-C(carbonyl)-N(amide) | Rotation of the amide group relative to the phenyl ring. |

| τ2 | C(aromatic)-C(carbonyl)-N(amide)-C(isopropyl) | Defines the orientation of the N-isopropyl group relative to the amide plane. |

| τ3 | C(carbonyl)-N(amide)-C(isopropyl)-C(methyl) | Rotation of the methyl groups of the isopropyl substituent. |

This table is illustrative and based on the typical structural features analyzed in benzamide derivatives.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. walshmedicalmedia.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a target protein. walshmedicalmedia.comresearchgate.net

Docking studies on various benzamide derivatives have identified key interactions with a range of biological targets, including histone deacetylase (HDAC), the FtsZ protein, and metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govmdpi.comresearchgate.net For instance, docking studies of benzamide-based HDAC inhibitors show that the molecule typically orients with its zinc-binding group coordinating with a crucial Zn²⁺ ion in the active site, while the aromatic "cap" group interacts with residues on the rim of the binding pocket. nih.gov

In a hypothetical docking of this compound into a target active site, the 4-amino group could act as a hydrogen bond donor, the carbonyl oxygen as a hydrogen bond acceptor, and the phenyl ring could engage in π–π stacking or hydrophobic interactions. mdpi.com The N-isopropyl group would likely occupy a hydrophobic pocket within the binding site. Analysis of aryl benzamide derivatives targeting mGluR5 revealed a binding site composed of both polar (Serine, Asparagine) and nonpolar (Proline, Tyrosine, Isoleucine) amino acid residues, demonstrating the necessity of a complementary ligand structure. mdpi.com

The stability of a ligand-protein complex is governed by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov

Hydrogen Bonds: These are crucial for binding specificity and proper ligand orientation. researchgate.net In related benzamide inhibitors, the amide group is a key participant in hydrogen bonding. The carbonyl oxygen frequently acts as a hydrogen bond acceptor, while the amide N-H group acts as a donor. nih.govmdpi.com The 4-amino group on the phenyl ring of this compound provides an additional, potent hydrogen bond donor site, which can significantly contribute to binding affinity. nih.gov

Hydrophobic Interactions: These interactions are critical for binding affinity and are driven by the entropic gain from displacing water molecules in the binding site. nih.govthescipub.com The phenyl ring and the N-isopropyl group of this compound are hydrophobic moieties. Docking studies on similar compounds consistently show these groups fitting into hydrophobic pockets lined with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine. mdpi.comthescipub.com The inclusion of such hydrophobic substituents is often crucial for the potency of benzamide derivatives. nih.govbenthamdirect.com

Table 2: Potential Interactions of this compound in a Target Binding Site

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

| 4-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate |

| Phenyl Ring | π–π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Proline |

| N-Isopropyl Group | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine |

This table summarizes typical interactions observed for benzamide derivatives in protein active sites.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.govjppres.com Three-dimensional QSAR (3D-QSAR) methods like CoMFA and CoMSIA are particularly powerful as they relate the 3D properties of molecules to their activity. nih.gov

For a series of aminophenyl benzamide derivatives studied as HDAC inhibitors, 3D-QSAR models were developed with excellent statistical significance and predictive power. nih.govbenthamdirect.com The models revealed that hydrophobic character and the presence of hydrogen bond donating groups were crucial for enhancing inhibitory activity, while electron-withdrawing groups had a negative influence. nih.govbenthamdirect.com

Table 3: Statistical Parameters from 3D-QSAR Studies on Benzamide Derivatives

| Study Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding |

| 3D-QSAR nih.govbenthamdirect.com | HDAC | 0.85 | 0.99 | Hydrophobic character and H-bond donors enhance activity. |

| CoMFA nih.gov | FtsZ Protein | - | - (r²pred = 0.974) | Provides a rational guide for designing new antibacterial agents. |

| CoMSIA nih.gov | FtsZ Protein | - | - (r²pred = 0.980) | Outlines necessary steric, electrostatic, and hydrophobic properties. |

| CoMSIA mdpi.com | mGluR5 | 0.70 | 0.89 | H-bond descriptors contribute significantly (22.4%) to the model. |

q² and r² values range from 0 to 1, with values closer to 1 indicating a more robust and predictive model.

CoMFA is a 3D-QSAR technique that calculates the steric and electrostatic interaction fields of a set of aligned molecules. mdpi.com These fields are then correlated with biological activity using statistical methods. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For example, a CoMFA map might show a green contour near a particular position, indicating that adding a bulky (sterically favored) group there would be beneficial, while a red contour would indicate where electronegative groups are favored. nanobioletters.com

CoMSIA is an extension of CoMFA that calculates similarity indices using a Gaussian-type function, which avoids some of the technical issues associated with CoMFA's potential fields. mdpi.com In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This provides a more comprehensive picture of the physicochemical properties required for optimal activity. nih.gov A CoMSIA study on benzamide-type inhibitors of the FtsZ protein generated models with very high predictive ability, allowing researchers to summarize a set of chemical changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties to design new bioactive molecules. nih.gov The resulting contour maps provide an intuitive guide for rational drug design. nih.gov

Correlation of Structural Features with Biological Activity

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature, analysis of closely related benzamide analogues provides significant insight into the structural features crucial for biological activity. Studies on a series of 4-amino-N-phenylbenzamide anticonvulsants have revealed that the molecule's conformation is a key determinant of its efficacy. memphis.edu

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of how a ligand, such as this compound, interacts with its protein target at an atomic level. This technique allows researchers to observe the conformational changes in both the ligand and the protein upon binding, offering insights that are not available from static models like molecular docking.

The simulation calculates the trajectory of the ligand-protein complex by solving Newton's equations of motion, providing a detailed picture of the complex's behavior in a simulated physiological environment. This information is invaluable for assessing the stability of the binding pose, understanding the role of solvent molecules, and identifying key interactions that maintain the complex.

Analysis of Ligand-Protein Complex Stability

A primary application of MD simulations is to evaluate the stability of the ligand-protein complex. A stable complex is more likely to result in the desired biological effect. Stability is often assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A low and stable RMSD value for the ligand indicates that it remains securely in the binding pocket without significant fluctuations.

While no specific MD simulation studies for this compound complexes were identified in the performed search, this type of analysis would be a critical step in validating its binding mode to a putative protein target. By simulating the complex over tens or hundreds of nanoseconds, researchers could confirm whether the initial docked pose is maintained, providing confidence in the predicted interaction.

Binding Energy Decomposition Analysis

To gain a more quantitative understanding of the ligand-protein interaction, binding free energy calculations are often performed on the snapshots generated from an MD simulation. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding. nih.gov

These methods can be further broken down into a per-residue energy decomposition analysis. optibrium.comoptibrium.com This analysis pinpoints the specific amino acid residues in the protein's active site that contribute most significantly to the binding of the ligand. optibrium.com The total binding energy is dissected into contributions from individual residues, highlighting key electrostatic, van der Waals, and solvation energies that stabilize the complex. nih.govjonuns.com This information is crucial for medicinal chemists to understand the driving forces of binding and to guide the rational design of more potent analogues.

The following table illustrates the type of data obtained from a per-residue energy decomposition analysis. (Note: This is a representative table for illustrative purposes only and does not represent actual data for this compound).

| Residue | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) | Total Contribution (kcal/mol) |

| TYR 85 | -2.15 | -0.85 | 0.50 | -2.50 |

| LYS 102 | -1.50 | -4.20 | 1.10 | -4.60 |

| VAL 108 | -2.80 | -0.10 | 0.25 | -2.65 |

| ASP 155 | -0.75 | -5.10 | 1.50 | -4.35 |

Prediction of ADME/Tox Parameters (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic and toxicological properties of a compound. In silico models provide a rapid and cost-effective way to predict these Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities early, allowing researchers to prioritize compounds that are more likely to have favorable drug-like characteristics.

Numerous computational tools and web servers are available to predict a wide range of ADMET parameters based on a molecule's structure. These predictions can cover properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxic effects such as mutagenicity or cardiotoxicity. Although specific in silico ADMET predictions for this compound were not found, the table below lists key parameters typically assessed in such a profile and their importance.

| ADMET Parameter | Significance in Drug Development |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeability | Indicates if a compound can cross into the central nervous system. |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. |

| hERG Inhibition | Assesses the risk of cardiotoxicity, a major reason for drug failure. |

| Ames Mutagenicity | Predicts the potential of a compound to cause DNA mutations. |

| Hepatotoxicity | Assesses the risk of causing liver damage. |

Prediction of Collision Cross Section (CCS) Values for Mass Spectrometry

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. The parameter measured is the Collision Cross Section (CCS), which is a physical property of the ion reflecting its average rotational area. An accurate CCS value serves as an additional identifier for a compound, complementing its mass-to-charge ratio and retention time, thereby increasing confidence in its identification in complex mixtures.

The following table shows predicted CCS values for various adducts of the related compound N-isopropylbenzamide.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 164.10700 | 135.7 |

| [M+Na]⁺ | 186.08894 | 141.7 |

| [M-H]⁻ | 162.09244 | 139.3 |

Data sourced from PubChemLite for N-isopropylbenzamide (CID 79503).

Biological Activity and Mechanistic Research of 4 Amino N Isopropylbenzamide

Investigations into Potential Biological Activities

Research into the biological effects of 4-amino-N-isopropylbenzamide and its related compounds has spanned various therapeutic areas. While the direct investigation of this compound itself is limited in some fields, studies on the broader class of 4-aminobenzamides have revealed significant findings, particularly in the realm of central nervous system activity. This article explores the existing research on the potential biological activities of this compound and its chemical relatives.

Anticancer Activity

Currently, there is a lack of specific research data on the direct anticancer activities of this compound. However, the broader benzamide (B126) and triazine chemical classes, to which it is related, have been the subject of anticancer research. For instance, novel pyrazolo[1,5-a] nih.govsigmaaldrich.comnih.govtriazine derivatives have been synthesized and shown to exhibit anticancer activity against the NCI-60 panel of human cancer cell lines. nih.gov Certain compounds in this class demonstrated significant growth inhibition across various cancer types, including leukemia, colon, and renal cancer. nih.gov Another related class, pyrimidylaminobenzamide compounds, has been investigated for the treatment of diseases that respond to the modulation of Tie-2 kinase activity, such as leukemia. Additionally, some pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulphonamide derivatives have shown cytotoxic activity against breast cancer cell lines. nih.gov These studies highlight the potential of the broader chemical scaffolds, though direct evidence for this compound is not available.

Anti-inflammatory Activity

There is no specific scientific literature available detailing the anti-inflammatory properties of this compound. While compounds containing benzamide moieties are explored for a wide range of biological activities, dedicated research into the anti-inflammatory potential of this particular molecule has not been published. Broader chemical families, such as quinazolin-4(3H)-ones, which can be synthesized from aminobenzamides, are known to exhibit anti-inflammatory effects among other activities. mdpi.com However, this is a general observation for a larger, structurally distinct class of compounds and does not directly imply activity for this compound.

Anticonvulsant Activity of 4-aminobenzamides

The most significant area of investigation for the 4-aminobenzamide (B1265587) class of compounds is their anticonvulsant activity. A key study evaluated a series of 4-aminobenzamides with various primary and secondary amine substituents for their effectiveness against seizures in mice. nih.gov The compounds were tested for their ability to protect against maximal electroshock-induced seizures (MES) and pentylenetetrazole-induced seizures. nih.gov

In this study, N-alkyl amides demonstrated notable anti-MES activity. Among the tested compounds, 4-amino-N-amylbenzamide was identified as the most potent, with an ED50 of 42.98 mg/kg. nih.gov The introduction of a second aromatic ring into the structure generally led to more potent compounds. Specifically, d,l-4-amino-N-(α-methylbenzyl)benzamide showed a high level of activity, with an anti-MES ED50 of 18.02 mg/kg in mice and a protective index (PI = TD50/ED50) of 9.5. nih.gov This activity profile was found to be comparable to established antiepileptic drugs like phenobarbital (B1680315) and phenytoin (B1677684) in the same assays. nih.gov Further studies on related 4-aminobenzanilides also showed potent anti-MES activity. nih.gov

| Compound | Substituent Group | Anti-MES ED50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 4-amino-N-amylbenzamide | Amyl | 42.98 | N/A |

| 4-amino-N-cyclohexylbenzamide | Cyclohexyl | N/A | 2.8 |

| d,l-4-amino-N-(α-methylbenzyl)benzamide | α-methylbenzyl | 18.02 | 9.5 |

| 4-aminobenzanilide (from 2,6-dimethylaniline) | 2,6-dimethylphenyl | 2.60 | 5.77 |

Immunosuppressant Activity (e.g., related triazene (B1217601) derivatives)

There is no available scientific literature investigating the immunosuppressant activity of this compound or its direct triazene derivatives. While triazine compounds are known to possess a wide array of biological activities, specific research linking them to immunosuppression in the context of 4-aminobenzamide derivatives has not been identified.

Herbicidal Applications and Selective Activity against Weed Species

No studies or patents were found that describe the use of this compound for herbicidal applications. The chemical literature does not indicate that this compound has been investigated for its potential to act as a selective or non-selective herbicide.

Urease Inhibition

There is currently no publicly available scientific literature that has investigated or established the urease inhibition activity of this compound. As such, its potential as a urease inhibitor remains unknown.

Mechanism of Action Studies

Detailed mechanistic studies on this compound are not present in the available scientific literature. The following subsections detail the specific areas where research is lacking.

No research has been published detailing the interaction of this compound with any specific molecular targets such as enzymes, receptors, or other proteins.

There are no available studies that have assessed the inhibitory effects of this compound on the enzymatic activity of monoamine oxidase A (MAO A), heat shock protein 90 (HSP90), phosphopantetheinyl transferase (PptT), Rho-associated coiled-coil containing protein kinase 1 (ROCK1), or histone deacetylases.

The effect of this compound on the expression levels of key cellular proteins has not been documented. Specifically, no studies have been found that investigate its potential to modulate the expression of human epidermal growth factor receptor 2 (HER2), phosphorylated protein kinase B (phospho-Akt), heat shock protein 70 (HSP70), or the MYC proto-oncogene.

There is a lack of published research on the effects of this compound in cellular assays. Consequently, its impact on any cellular signaling pathways has not been elucidated.

No studies have been conducted to determine the binding affinity of this compound to any biological targets.

Data Tables

Due to the absence of research data for this compound in the specified areas of biological activity and mechanism of action, no data tables can be generated.

Structure-Activity Relationships (SAR) and Structure-Toxicity Relationships

The exploration of Structure-Activity Relationships (SAR) and Structure-Toxicity Relationships is fundamental to understanding the biological profile of this compound and its derivatives. By systematically modifying the chemical structure and observing the resultant changes in biological activity and toxicity, researchers can elucidate the key molecular features responsible for its effects.

Impact of Substituent Patterns on Biological Profile

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related benzamide and aminobenzamide series can provide valuable insights.

Alterations to the N-isopropyl group can also modulate the biological profile. The size and lipophilicity of the N-substituent can impact receptor binding, membrane permeability, and metabolic stability. For example, in a study of disubstituted benzamides with antimalarial activity, variations in the N-substituent significantly affected their potency against Plasmodium falciparum strains nih.gov.

Furthermore, substitutions on the phenyl ring, in addition to the 4-amino group, can fine-tune the activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, influencing its reactivity and binding affinity. For example, in a series of 4-amino-substituted benzenesulfonamides, the presence of different substituents had a notable impact on their binding affinities to various carbonic anhydrase isoforms nih.gov.

The following table summarizes the general impact of substituent patterns on the biological profile of aminobenzamide derivatives, which can be extrapolated to this compound:

| Substituent Position | Type of Substituent | General Impact on Biological Profile |

| 4-position (Amino group) | Primary amine | Often crucial for specific biological activities, such as antitumor or enzyme inhibitory effects. Influences hydrogen bonding and polarity. |

| N-position (Isopropyl group) | Alkyl group | Affects lipophilicity, membrane permeability, and metabolic stability. The size and branching of the alkyl group can influence binding to target proteins. |

| Phenyl Ring | Electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance or decrease activity depending on the target. Alters the electronic properties of the aromatic ring. |

| Phenyl Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Can modulate binding affinity and selectivity. Influences the basicity of the 4-amino group. |

Correlation of Structural Variations with Reactivity and Biological Activity

Structural variations in this compound and its analogs directly correlate with their chemical reactivity and, consequently, their biological activity. The interplay between the amino group, the amide linkage, and the isopropyl substituent governs the molecule's electronic and steric properties.

The 4-amino group, being an electron-donating group, increases the electron density of the benzene (B151609) ring, which can influence its susceptibility to metabolic enzymes and its interaction with receptor sites. The reactivity of this amino group itself is important, as it can be a site for metabolic transformations or for forming hydrogen bonds within a biological target.

The amide bond is a key structural feature, providing a rigid planar unit that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The stability of this bond towards hydrolysis is a critical factor in the compound's pharmacokinetic profile. The N-isopropyl group provides steric bulk, which can influence the conformation of the amide bond and restrict its rotation. This steric hindrance can affect the molecule's ability to fit into a binding pocket and may also protect the amide bond from enzymatic cleavage.

For instance, in the context of antitumor 4-amino-N-(2'-aminophenyl)-benzamide, the N-acyl-o-phenylenediamine structure was associated with DNA-DNA crosslinking activity after metabolic activation, highlighting a direct link between the compound's structure, its chemical reactivity (ability to be activated to a DNA-damaging species), and its biological effect (antitumor activity) nih.gov.

Identification of Pharmacophores in Drug Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzamide derivatives, common pharmacophoric features often include:

An aromatic ring: This serves as a scaffold and can engage in hydrophobic or pi-stacking interactions with the target protein.

A hydrogen bond donor: The N-H of the amide group is a potent hydrogen bond donor. The 4-amino group also provides additional hydrogen bond donating capacity.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

A hydrophobic group: The N-isopropyl group provides a hydrophobic feature that can interact with nonpolar pockets in a binding site.

In a study of 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents, pharmacophore mapping revealed the importance of these features for activity researchgate.net. Similarly, in the design of inhibitors for DNA methylation, the 4-amino-N-(4-aminophenyl)benzamide scaffold was utilized, where the arrangement of hydrogen bond donors and acceptors, along with the aromatic systems, was crucial for binding to DNA methyltransferases nih.gov. The general pharmacophore for many biologically active benzamides can be conceptualized as an aromatic core with strategically placed hydrogen bond donors and acceptors, and a hydrophobic moiety.

Optimization of Permeability and Microsomal Stability

For a drug to be orally bioavailable, it must possess adequate permeability across biological membranes and sufficient stability against metabolic enzymes, particularly in the liver. The physicochemical properties of this compound, such as its lipophilicity (logP), molecular weight, and number of hydrogen bond donors and acceptors, are key determinants of its permeability.

The N-isopropyl group contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can lead to poor solubility and increased non-specific binding. The 4-amino group, being polar, can decrease lipophilicity but may improve solubility and provide a site for specific interactions with transporters.

Microsomal stability is a measure of a compound's resistance to metabolism by cytochrome P450 enzymes located in the liver microsomes. The N-isopropyl group can be a site of metabolic attack, leading to N-dealkylation. The aromatic ring is also susceptible to hydroxylation. Strategies to improve microsomal stability often involve introducing substituents that block sites of metabolism or alter the electronic properties of the molecule to make it less susceptible to enzymatic degradation. For example, in a study of 4-(aminomethyl)benzamides as Ebola virus entry inhibitors, modifications to the aniline (B41778) and amine substituents were explored to optimize metabolic stability in rat and human liver microsomes nih.gov.

Influence of Electron-Donating Groups on Enzyme Inhibition

The 4-amino group in this compound is a strong electron-donating group. Such groups can significantly influence a molecule's ability to inhibit enzymes by modulating its electronic properties and its binding affinity for the enzyme's active site.

Electron-donating groups increase the electron density on the aromatic ring and can increase the pKa of nearby basic groups. This can enhance interactions with electron-deficient regions of a protein or facilitate the formation of stronger hydrogen bonds. For example, in a series of amino-substituted benzamide derivatives investigated as antioxidants, the presence of electron-donating methoxy (B1213986) and hydroxy moieties had a considerable positive impact on their radical-scavenging activity acs.org.

In the context of enzyme inhibition, the 4-amino group could play a direct role in binding to the active site. For instance, in a study of 4-aminobenzohydrazide (B1664622) derivatives as fatty acid amide hydrolase (FAAH) inhibitors, the amino group was part of the core structure that led to potent inhibition semanticscholar.org. The electronic nature of this group would be critical for its interaction with the catalytic residues of the enzyme.

Metabolism and Pharmacokinetics of this compound

The metabolism and pharmacokinetic profile of a compound describe its absorption, distribution, metabolism, and excretion (ADME) in the body. While specific data for this compound is limited, the metabolic fate of related N-alkylbenzamides can provide a predictive framework.

The primary routes of metabolism for compounds containing an N-alkyl amide moiety often involve transformations at the N-alkyl group and the aromatic ring. For N-methylbenzamides, N-hydroxymethylation has been identified as a major metabolic pathway, with the resulting N-hydroxymethyl compound being a stable metabolite nih.gov. This N-hydroxymethyl derivative can be further metabolized to the corresponding N-formylbenzamide and ultimately to the dealkylated benzamide nih.gov.

By analogy, this compound would be expected to undergo N-deisopropylation, a common metabolic pathway for N-isopropyl amides, to yield 4-aminobenzamide. The isopropyl group itself could also be hydroxylated.

The 4-amino group is also a potential site for metabolism, including N-acetylation, a common pathway for arylamines, or N-glucuronidation. The aromatic ring can undergo hydroxylation at positions ortho or meta to the amino or amide groups, followed by conjugation with glucuronic acid or sulfate (B86663).

The pharmacokinetic properties of this compound would be influenced by its physicochemical characteristics. Its moderate lipophilicity, conferred by the isopropyl group, would likely facilitate absorption. The presence of the polar amino and amide groups would influence its distribution and excretion.

The following table outlines the probable metabolic pathways for this compound based on the metabolism of related compounds:

| Metabolic Pathway | Description | Potential Metabolite(s) |

| N-Dealkylation | Removal of the isopropyl group from the amide nitrogen. | 4-Aminobenzamide |

| Aliphatic Hydroxylation | Addition of a hydroxyl group to the isopropyl substituent. | 4-amino-N-(hydroxyisopropyl)benzamide |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene ring. | Hydroxylated derivatives of this compound |

| N-Acetylation | Acetylation of the 4-amino group. | 4-acetamido-N-isopropylbenzamide |

| Conjugation | Glucuronidation or sulfation of the amino or hydroxylated groups. | Glucuronide and sulfate conjugates |

Oxidative Metabolism and Metabolite Identification (e.g., p-formyl-N-isopropylbenzamide)

There is currently a lack of published research specifically investigating the oxidative metabolism of this compound. Consequently, no metabolites, including the potential formation of p-formyl-N-isopropylbenzamide from this compound, have been identified or reported in the scientific literature. Standard in vitro methods, such as those using liver microsomes to study drug metabolism, have not been documented for this specific compound.

Absorption and Distribution Studies

No publicly available scientific studies were found that detail the absorption and distribution of this compound in any biological system. Research into its pharmacokinetic profile, including how it is absorbed, distributed throughout the body, metabolized, and excreted (ADME), has not been documented in the available literature.

Degradation in Environmental Systems (e.g., soil degradate of bentazon)

Scientific literature on the environmental degradation of the herbicide bentazon identifies 2-amino-N-isopropylbenzamide (also known as AIBA) as a soil metabolite. usda.govtainachem.com This isomer is formed through the cleavage of the benzothiadiazine ring of bentazon. tainachem.com However, the available research does not identify This compound as a degradation product of bentazon in environmental systems. usda.govtainachem.comherts.ac.uknih.gov Studies on the environmental fate of bentazon consistently refer to the 2-amino isomer, not the 4-amino isomer. usda.govtainachem.comherts.ac.uk

Preclinical and Early Stage Drug Discovery Research

In Vitro Assays for Activity Screening

In vitro assays are essential tools in early drug discovery to determine the biological activity of a compound in a controlled laboratory setting, outside of a living organism. These assays can measure a compound's interaction with a specific molecular target, such as an enzyme or a receptor, or its effect on cultured cells.

There is a notable absence of published data from in vitro assays specifically screening 4-amino-N-isopropylbenzamide for biological activity. While numerous studies have evaluated other substituted benzamide (B126) and aminobenzimidazole derivatives for a range of activities, including antitumor and enzyme inhibition, this compound has not been featured in these reports. researchgate.netmdpi.comnih.govresearchgate.net This indicates that the compound has likely not been a focus of major screening initiatives or that the results of any such screenings have not been disclosed in the public domain.

In Vivo Efficacy and Safety Evaluation in Animal Models

In vivo studies involve the testing of a compound in living organisms, typically animal models of disease, to assess its efficacy and safety before it can be considered for human trials.

Direct in vivo studies on this compound are not present in the available scientific literature. However, a study investigating the anticonvulsant activity of a series of 4-aminobenzamides in mice provides some relevant context. This research evaluated simple N-alkyl and N-aromatic substituted 4-aminobenzamides against seizures induced by electroshock and pentylenetetrazole. nih.gov The study demonstrated that modifications to the N-substituent of the 4-aminobenzamide (B1265587) scaffold could produce compounds with significant anticonvulsant effects. For instance, 4-amino-N-amylbenzamide and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide were identified as potent agents in this model. nih.gov Although this compound was not specifically mentioned, this study suggests that compounds within this chemical class have the potential for central nervous system activity.

Table 1: Anticonvulsant Activity of Selected 4-Aminobenzamides in Mice nih.gov

| Compound | Anti-MES ED50 (mg/kg, ip) | TD50 (mg/kg, ip) | Protective Index (PI = TD50/ED50) |

| 4-amino-N-amylbenzamide | 42.98 | Not Reported | Not Reported |

| 4-amino-N-cyclohexylbenzamide | Not Reported | Not Reported | 2.8 |

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | 18.02 | 170.78 | 9.5 |

MES: Maximal Electroshock Seizure TD50: Median Toxic Dose PI: Protective Index

Development of Radiopharmaceuticals Utilizing Labeled Amines

Radiopharmaceuticals are drugs that contain a radioactive isotope, used in nuclear medicine for either diagnostic imaging or therapy. The development of radiolabeled compounds, including those with amine functionalities, is a significant area of research, particularly in oncology.

The benzamide scaffold has been identified as a promising structure for developing radiolabeled agents for imaging and therapy. nih.gov Specifically, radiolabeled benzamide derivatives have been investigated as agents for targeting malignant melanoma. patsnap.com These compounds often exhibit a high affinity for melanin, which is overexpressed in most melanoma cells. The development of such agents for Positron Emission Tomography (PET) imaging allows for non-invasive diagnosis and staging of the disease.

However, there are no specific reports on the development of a radiolabeled version of this compound. The research in this area has focused on other benzamide derivatives, and it remains unknown whether this compound possesses the necessary properties to be a viable candidate for radiopharmaceutical development. The general principle of using radiolabeled antibodies and other molecules for cancer imaging and therapy is well-established, but its specific application to this compound has not been explored. nih.gov

Applications in Chemical Biology and Proteomics

Enrichment of N-terminally Modified Proteins from Complex Biological Samples

There is no documented research on the application of 4-amino-N-isopropylbenzamide for the enrichment of N-terminally modified proteins. Methodologies for N-terminal protein enrichment typically involve specific chemical tags or enzymatic processes that selectively isolate peptides with modified N-termini, but the use of this compound in this context has not been reported.

Use as Chemical Probes in Cellular Environments

Similarly, the scientific literature does not describe the use of this compound as a chemical probe in cellular environments. The development of chemical probes requires compounds with specific properties that allow for the investigation of biological processes within living cells, and there is no evidence to suggest that this compound has been developed or utilized for such purposes.

Comparative Studies with Analogous Benzamide Derivatives

Structural and Biological Activity Comparisons with Related Benzamides

Structurally, N-Benzyl-4-ethyl-N-isopropylbenzamide differs from 4-amino-N-isopropylbenzamide in two key areas: the substitution of the 4-amino group with a 4-ethyl group and the addition of a benzyl group to the amide nitrogen. The replacement of the polar amino group with a nonpolar ethyl group at the para position of the benzoyl ring reduces the molecule's polarity. The introduction of a bulky benzyl group on the amide nitrogen further increases its lipophilicity and steric hindrance.

While specific biological activity data for N-Benzyl-4-ethyl-N-isopropylbenzamide is not extensively documented in publicly available research, general principles of structure-activity relationships (SAR) for benzamides suggest that these modifications would likely lead to a different pharmacological profile. For instance, the presence of a benzyl group can sometimes confer or enhance activity at certain receptors.

2-Amino-N-isopropylbenzamide, an isomer of this compound, features the amino group at the ortho position instead of the para position. This positional change can significantly impact the molecule's biological activity due to altered electronic effects and the potential for intramolecular hydrogen bonding between the ortho-amino group and the amide side chain. This compound is also known as Anthranilic Acid Isopropylamide.

Derivatives of anthranilic acid, the parent compound of 2-amino-N-isopropylbenzamide, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties. nih.govnih.gov Some amides of anthranilic acid are utilized in the management of various metabolic disorders and as anti-inflammatory agents. nih.gov The specific biological activities of 2-amino-N-isopropylbenzamide itself are not extensively detailed, though it is recognized as a metabolite and a useful biochemical for proteomics research. nih.gov

This compound presents a more complex structure compared to this compound. It is an acetamide rather than a benzamide (B126), with the nitrogen of the amide linked to a 2-aminophenyl group. The other side of the amide is a 2-isopropylphenoxy group. A study has reported the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and noted its potential as an anticancer agent, with its crystal structure being elucidated. researchgate.net The presence of the phenoxyacetamide moiety introduces different conformational flexibility and potential binding interactions compared to the more rigid benzamide core.

This derivative is a close structural analog of this compound, with the only difference being the substitution of the N-isopropyl group with a bulkier N-tert-butyl group. This modification increases the steric hindrance around the amide nitrogen. Such a change can influence the compound's binding affinity to biological targets and its metabolic stability.

4-amino-N-(tert-butyl)benzamide is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals. sigmaaldrich.com Its potential pharmacological activities are being investigated, with research suggesting it could be a valuable building block for developing new therapeutic agents targeting a range of diseases, including cancer and microbial infections. researchgate.net

In N,N-Dimethyl-4-aminobenzamide, the N-isopropyl group of this compound is replaced by two methyl groups on the amide nitrogen. This alteration from a secondary amide to a tertiary amide removes the hydrogen bond donor capability of the amide nitrogen, which can significantly affect its interaction with biological receptors.

This compound is recognized as an important intermediate in the pharmaceutical, agricultural, and dye industries. ijpbs.com Structure-activity relationship studies on benzamide derivatives have shown that the nature of the substitution on the amide nitrogen can markedly influence biological activity, such as acetylcholinesterase inhibition. nih.gov